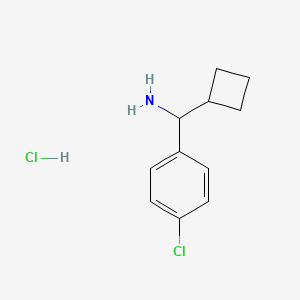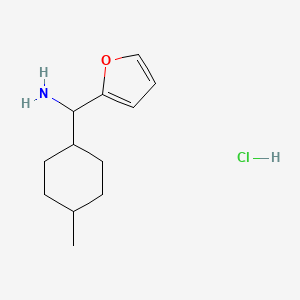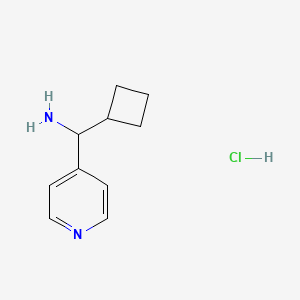
2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of sulfonic acid esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. The unique structure of this compound, which includes a toluene sulfonic acid group and a trityloxy-propoxy-ethyl ester moiety, makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps:
Formation of Toluene-4-sulfonic Acid Chloride: Toluene-4-sulfonic acid is reacted with thionyl chloride to form toluene-4-sulfonic acid chloride.
Reaction with 2-(3-Trityloxy-propoxy)-ethanol: The acid chloride is then reacted with 2-(3-trityloxy-propoxy)-ethanol in the presence of a base such as pyridine to form the ester.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions may target the ester group, converting it into the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may be used in the development of pharmaceuticals. Its ability to undergo specific chemical reactions makes it a potential candidate for drug synthesis and modification.
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate involves its ability to participate in various chemical reactions. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the ester group can undergo hydrolysis and other transformations. The trityloxy-propoxy moiety provides steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid benzyl ester
Uniqueness
2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the trityloxy-propoxy group, which provides additional steric hindrance and influences the compound’s reactivity. This makes it distinct from other toluene sulfonic acid esters, which may not have such bulky substituents.
Eigenschaften
IUPAC Name |
2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O5S/c1-26-18-20-30(21-19-26)37(32,33)36-25-24-34-22-11-23-35-31(27-12-5-2-6-13-27,28-14-7-3-8-15-28)29-16-9-4-10-17-29/h2-10,12-21H,11,22-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPELCKUYPFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















